Copper Catalyst Reduction vs. Conventional TAMRA Azide
When used in place of conventional TAMRA Azide, TAMRA Picolyl Azide maintains equivalent labeling efficiency while permitting at least a tenfold reduction in Cu(I) catalyst concentration . This is attributed to the picolyl moiety chelating Cu(I) directly at the azide reaction center, effectively raising the local copper concentration without increasing bulk solution copper [1]. The claim is consistently reproduced across multiple independent vendor specifications and is rooted in the mechanistic study by Uttamapinant et al. (2012), which showed that picolyl azide with 10 µM Cu outperforms conventional azide with 100 µM Cu [1].
| Evidence Dimension | Copper catalyst concentration required for equivalent labeling efficiency |
|---|---|
| Target Compound Data | ≥10‑fold lower Cu(I) concentration vs. conventional TAMRA Azide; effective labeling at 10–40 µM Cu(I/II) [1] |
| Comparator Or Baseline | Conventional TAMRA Azide (non‑chelating): typical CuAAC protocols use 100–1000 µM Cu(I) |
| Quantified Difference | ≥10‑fold reduction (e.g., 10 µM vs. 100 µM) |
| Conditions | CuAAC with terminal alkyne substrates; multiple fluorophore‑alkyne and biomolecular contexts validated in Uttamapinant et al. 2012 |
Why This Matters
Reducing copper loading directly decreases ROS‑mediated biomolecule damage and cytotoxicity, expanding CuAAC applicability to live‑cell and sensitive in‑vitro labeling workflows.
- [1] Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., Gee, K. R. & Ting, A. Y. (2012). Fast, Cell‑Compatible Click Chemistry with Copper‑Chelating Azides for Biomolecular Labeling. Angew. Chem. Int. Ed., 51(24), 5852–5856. View Source
